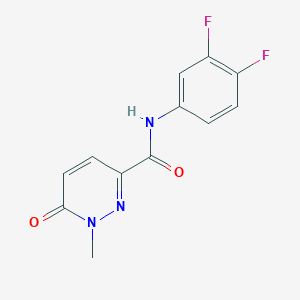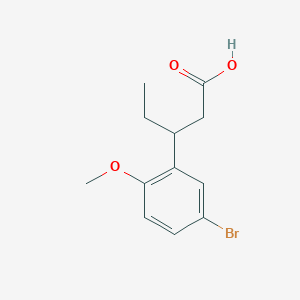
N-(3,4-difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3,4-difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxamide group attached to the ring. The 3,4-difluorophenyl group is a phenyl ring substituted with two fluorine atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring and the introduction of the difluorophenyl and carboxamide groups. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluorophenyl group could introduce some degree of polarity to the molecule, and the carboxamide group could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties would be determined by the structure of the compound and the functional groups it contains .科学的研究の応用
Inhibitory and Cytotoxic Activities
- c-Met Kinase Inhibition and Antitumor Activities : A study by Liu et al. (2020) focused on the synthesis of novel 4-phenoxypyridine derivatives containing dihydropyridazine moieties, demonstrating moderate to good antitumor activities and significant c-Met kinase inhibition. This is relevant for potential cancer treatments.
Antimicrobial and Antifungal Applications
- Antimicrobial Bioactivity : Research by Othman & Hussein (2020) involved synthesizing novel pyridazine derivatives, revealing notable antibacterial bioactivity against various bacterial strains and fungi. This highlights its potential in antimicrobial therapies.
- Synthesis and Evaluation as Antifungal Agents : A study by El-Sehrawi et al. (2015) synthesized derivatives of 6-oxo-pyridine-3-carboxamide, discovering compounds with broad-spectrum antibacterial activity and effectiveness against Aspergillus fumigatus, comparable to traditional antifungal drugs.
Structural and Synthetic Studies
- Structural Analyses and Synthetic Routes : The work of Maeba & Castle (1979) presented new synthetic routes to pyrrolopyridazines and pyridazinoxazines, providing valuable insights into the structural aspects of pyridazine derivatives.
- Synthetic Approaches and Crystal Studies : Research by Sowmya et al. (2013) conducted solvent-free synthesis and crystal studies of difluorophenyl-pyridazinone derivatives, which can aid in understanding the molecular structure and potential applications in materials science.
作用機序
Target of Action
The primary target of N-(3,4-difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is the Dopamine D2 receptor . This receptor plays a crucial role in the brain’s reward system and is involved in mood, motivation, and the experience of pleasure.
Mode of Action
N-(3,4-difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide acts as an antagonist at the Dopamine D2 receptor . This means it binds to the receptor and blocks its activation by dopamine, thereby inhibiting the downstream signaling pathways that are normally activated by dopamine.
Biochemical Pathways
As a dopamine d2 receptor antagonist, it likely impacts thedopaminergic pathways in the brain, which are involved in a variety of functions including movement, reward, and the regulation of mood .
Result of Action
The molecular and cellular effects of N-(3,4-difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide’s action are likely related to its antagonistic effect on the Dopamine D2 receptor. By blocking this receptor, the compound may alter the balance of neurotransmitters in the brain, potentially leading to changes in mood, motivation, and other cognitive functions .
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
特性
IUPAC Name |
N-(3,4-difluorophenyl)-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O2/c1-17-11(18)5-4-10(16-17)12(19)15-7-2-3-8(13)9(14)6-7/h2-6H,1H3,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJNPJMQUGERCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[2-(Diethylamino)ethyl]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2355929.png)
![4-tert-butyl-N-{3-oxo-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propyl}benzene-1-sulfonamide](/img/structure/B2355931.png)
![4-ethoxy-N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2355932.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2355936.png)

![5-Bromo-6-(((4-chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole](/img/structure/B2355938.png)
![Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2355939.png)
![N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2355940.png)

![N-[1-(4-methylphenyl)ethyl]-4-{[2-(3-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2355942.png)

![1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2355944.png)